N-(2-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide
Description
N-(2-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. This particular compound is characterized by the presence of a dimethylamino group, a hydroxy group, and a methanesulfonamide group attached to a phenyl ring.
Properties
Molecular Formula |
C9H14N2O3S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-5-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-11(2)9-5-4-7(12)6-8(9)10-15(3,13)14/h4-6,10,12H,1-3H3 |
InChI Key |
FQVYHGBVNCYQAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another method involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, followed by reaction with amines .
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, often involves the use of microwave irradiation to enhance reaction rates and yields . The combination of hydrogen peroxide and thionyl chloride is also used for the oxidative chlorination of thiol derivatives, which are then reacted with amines to produce the desired sulfonamides .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and thionyl chloride.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl chlorides and other sulfonyl derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and discovery programs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The presence of the dimethylamino and hydroxy groups enhances its binding affinity to target molecules, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylglycine: Shares the dimethylamino group but differs in its overall structure and applications.
Sumatriptan: Contains a similar methanesulfonamide group but is primarily used as a serotonin receptor agonist for treating migraines.
Uniqueness
N-(2-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
